OSU-03012

Vue d'ensemble

Description

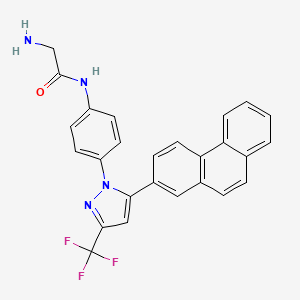

AR-12, également connu sous le nom d'OSU-03012, est un dérivé du médicament anti-inflammatoire non stéroïdien célécoxib. Contrairement à son composé parent, AR-12 n'exhibe pas d'activités inhibitrices de la cyclooxygénase-2. Il a suscité une attention considérable en raison de ses propriétés antivirales, antibactériennes, antifongiques et anticancéreuses à large spectre .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

AR-12 est synthétisé à partir du célécoxib par une série de réactions chimiques. La voie de synthèse implique la modification du cycle pyrazole du célécoxib pour introduire un groupe trifluorométhyle et un groupe amino. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer les transformations chimiques souhaitées .

Méthodes de production industrielle

La production industrielle d'AR-12 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Des techniques telles que l'extraction en phase solide et la purification chromatographique sont utilisées pour isoler et purifier le produit final .

Analyse Des Réactions Chimiques

Enzyme Inhibition Dynamics

OSU-03012 functions as a multi-targeted kinase inhibitor, disrupting critical oncogenic and survival pathways:

Aurora Kinase A Inhibition

-

In silico docking analysis revealed this compound binds to Aurora kinase A with a calculated binding energy of -9.6 kcal/mol , outperforming the reference inhibitor FXG (-8.2 kcal/mol) .

-

Mechanism : Structural changes induced by this compound binding dissociate Aurora A from MYC/MYCN proteins, promoting proteasomal degradation .

| Target | Binding Energy (kcal/mol) | Reference Compound | Reference |

|---|---|---|---|

| Aurora Kinase A | -9.6 | FXG (-8.2) |

PDK-1/Akt Pathway Suppression

-

This compound inhibits phosphoinositide-dependent kinase-1 (PDK-1), reducing Akt phosphorylation (IC₅₀: 3.69 ± 0.23 μM in primary myeloma cells) .

-

Downstream effects : Inactivates BAD, GSK-3β, FoxO1a, and p70S6K while downregulating survivin and XIAP .

PI3K/Akt and MAPK/ERK Pathways

-

Akt-independent cytotoxicity : Transfection with constitutively active Akt failed to rescue MM cells, indicating this compound targets parallel pathways .

-

Concurrent inhibition : Reduces phospho-STAT3 and phospho-MEK1/2, suppressing JAK2/STAT3 and MAPK signaling .

Cell Cycle Arrest

-

Induces G₂/M phase arrest in endometrial carcinoma (EC) cells via p21 upregulation (2.5-fold increase at 5 μM) .

Endoplasmic Reticulum (ER) Stress Induction

This compound activates the unfolded protein response (UPR), triggering caspase-independent cell death:

-

PERK/eIF2α/ATF4 axis activation : Increases HSP70 expression (3-fold) while reducing GRP78/BiP (50–70%) and HSP90 (40%) .

-

Autophagy modulation : Knockdown of Beclin1 or ATG5 reduces this compound toxicity by 40–60% in glioma cells .

| ER Stress Marker | Expression Change | Functional Impact | Reference |

|---|---|---|---|

| HSP70 | ↑ 3-fold | Cell survival promotion | |

| GRP78/BiP | ↓ 50–70% | ER stress amplification |

PDE5 Inhibitor Combinations

-

Sildenafil or tadalafil co-treatment : Enhances this compound toxicity by 2–3-fold in glioblastoma (GBM) via CD95/JNK activation .

-

Mechanism : Nitric oxide synthase-dependent death receptor signaling amplifies caspase-8/9 cleavage .

| Combination | Cell Line | Toxicity Enhancement | Reference |

|---|---|---|---|

| This compound + Sildenafil | GBM (U87) | 3-fold |

Antimicrobial Synergy

-

Fluconazole co-delivery : Reduces Candida albicans viability by 90% at sub-MIC concentrations .

-

Host-directed action : Inhibits host acetyl-CoA synthetase and PDK-1, disrupting intracellular pathogens .

Antimicrobial Activity via Host Enzyme Targeting

This compound exhibits broad-spectrum antimicrobial effects through host enzyme inhibition:

-

Antiviral : Blocks BiP chaperone activity, reducing Ebola/Lassa virus replication (EC₅₀: 2–5 μM ) .

-

Antifungal/antibacterial : Targets PDK-1 and acetyl-CoA synthetase (IC₅₀: 4–7 μM ) .

| Pathogen | Target Enzyme | EC₅₀/IC₅₀ | Reference |

|---|---|---|---|

| Salmonella enterica | Acetyl-CoA synthetase | 4 μM | |

| Ebola virus | BiP | 2 μM |

Applications De Recherche Scientifique

Breast Cancer

OSU-03012 has been studied for its effects on breast cancer cells, particularly those with mutations in the PI3K/Akt pathway. Research indicates that this compound can sensitize these cells to chemotherapy, potentially improving treatment outcomes for patients with aggressive breast cancer phenotypes. In vitro studies have demonstrated significant reductions in cell viability and increased apoptosis when combined with standard chemotherapeutic agents .

Glioblastoma

In glioblastoma models, this compound has shown promise in overcoming resistance mechanisms associated with this highly aggressive brain tumor. Studies have reported that the compound can effectively inhibit tumor growth and enhance the effects of radiation therapy. The combination treatment led to improved survival rates in preclinical models, suggesting its potential for clinical application .

Prostate Cancer

Research on prostate cancer has revealed that this compound can inhibit growth and induce apoptosis in androgen-independent prostate cancer cells. This effect is particularly relevant given the challenges associated with treating advanced prostate cancer. The compound's ability to target the Akt pathway provides a novel approach to managing this disease .

Lung Cancer

In non-small cell lung cancer (NSCLC), this compound has been evaluated for its ability to enhance the efficacy of EGFR inhibitors. Preclinical studies indicate that combining this compound with these inhibitors results in synergistic effects, leading to greater tumor regression compared to monotherapy .

Case Study 1: Breast Cancer Resistance

A study involving breast cancer cell lines demonstrated that this compound, when used alongside doxorubicin, significantly increased apoptosis rates compared to doxorubicin alone. This finding suggests that this compound may help overcome drug resistance commonly observed in breast cancer treatments.

Case Study 2: Glioblastoma Treatment

In a mouse model of glioblastoma, researchers administered this compound alongside radiation therapy. Results showed a marked decrease in tumor size and improved survival rates compared to controls receiving only radiation, highlighting the potential for this compound as an adjunct therapy .

Data Table: Summary of Applications

| Cancer Type | Mechanism of Action | Key Findings |

|---|---|---|

| Breast Cancer | Inhibits Akt signaling | Sensitizes cells to chemotherapy |

| Glioblastoma | Enhances effects of radiation | Improves survival rates in preclinical models |

| Prostate Cancer | Induces apoptosis in androgen-independent cells | Effective against advanced stages |

| Lung Cancer | Synergizes with EGFR inhibitors | Greater tumor regression observed |

Mécanisme D'action

AR-12 exerts its effects through multiple mechanisms:

Antiviral Activity: AR-12 inhibits viral RNA replication by targeting host cell pathways involved in pyrimidine biosynthesis.

Antibacterial Activity: AR-12 reduces the growth of bacteria such as group A Streptococcus by inhibiting nucleic acid and protein synthesis.

Antifungal Activity: AR-12 inhibits the activity of acetyl-CoA synthetase in fungal cells, leading to reduced fungal growth.

Anticancer Activity: AR-12 inhibits phosphoinositide-dependent protein kinase-1, a protein involved in the growth and proliferation of cancer cells.

Comparaison Avec Des Composés Similaires

AR-12 est unique par rapport aux autres composés similaires en raison de son activité à large spectre et de ses multiples mécanismes d'action. Des composés similaires comprennent :

Célécoxib : Le composé parent d'AR-12, principalement connu pour ses propriétés anti-inflammatoires.

P12-23 et P12-34 : Dérivés d'AR-12 avec une activité antivirale accrue.

T-2307 : Un composé arylamidine qui inhibe le complexe de la chaîne respiratoire dans les champignons.

AR-12 se distingue par sa capacité à cibler plusieurs agents pathogènes et ses applications thérapeutiques potentielles dans divers domaines.

Activité Biologique

OSU-03012 is a novel derivative of celecoxib, primarily recognized for its potent anticancer properties. Unlike celecoxib, this compound does not exhibit cyclooxygenase-2 (COX-2) inhibitory activity but acts as a selective inhibitor of phosphoinositide-dependent kinase-1 (PDK1), which plays a critical role in various signaling pathways associated with cell survival and proliferation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on different cancer types, and relevant case studies.

This compound exerts its biological effects through several mechanisms:

- Inhibition of PDK1/Akt Signaling : this compound inhibits the PDK1 pathway, leading to reduced activation of Akt, a key player in cell survival and growth. This inhibition results in the down-regulation of several downstream targets including BAD, GSK-3β, FoxO1a, p70S6K, and MDM-2, contributing to apoptosis in cancer cells .

- Apoptosis Induction : The compound has been shown to induce apoptosis in various cancer cell lines by activating caspases 3, 8, and 9. Interestingly, caspase inhibition does not prevent cell death, indicating that this compound may also trigger caspase-independent apoptotic pathways .

- Cell Cycle Arrest : this compound induces G2 phase cell cycle arrest by down-regulating cyclins A and B, which are crucial for cell cycle progression .

- Endoplasmic Reticulum (ER) Stress : The compound activates ER stress pathways, particularly through the PERK signaling pathway, leading to a form of cell death that is independent of traditional apoptotic mechanisms .

- Multitargeted Inhibition : Beyond PDK1 inhibition, this compound has been suggested to act as a multitargeted inhibitor affecting various signaling pathways in a cell-type-dependent manner .

Effects on Cancer Types

This compound has demonstrated efficacy against a variety of cancer types:

Study on Multiple Myeloma

A pivotal study assessed the effects of this compound on multiple myeloma cells. The results indicated significant cytotoxicity with an LC50 value indicating effective concentrations for inducing apoptosis across various myeloma cell lines and primary cells. The study concluded that this compound's mechanism involves not only PDK1 inhibition but also impacts other survival pathways .

Hepatic Fibrosis Investigation

In another study focusing on hepatic fibrosis, this compound was shown to inhibit activated hepatic stellate cells (HSCs). The treatment led to significant reductions in type I collagen and α-smooth muscle actin (α-SMA) levels in treated cells compared to controls, suggesting a potential therapeutic role for this compound in liver fibrosis management .

Propriétés

IUPAC Name |

2-amino-N-[4-[5-phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19F3N4O/c27-26(28,29)24-14-23(33(32-24)20-10-8-19(9-11-20)31-25(34)15-30)18-7-12-22-17(13-18)6-5-16-3-1-2-4-21(16)22/h1-14H,15,30H2,(H,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULUCECVQOCQFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C4=CC(=NN4C5=CC=C(C=C5)NC(=O)CN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50225206 | |

| Record name | AR-12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

742112-33-0 | |

| Record name | 2-Amino-N-[4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=742112-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AR-12 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0742112330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AR-12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AR-12 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX3O2Q61UV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.